3-(4-Benzyl-1-piperazinyl)-N-(3,5-dimethoxyphenyl)propanamide 3-(4-Benzyl-1-piperazinyl)-N-(3,5-dimethoxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 428829-39-4
VCID: VC0367435
InChI: InChI=1S/C22H29N3O3/c1-27-20-14-19(15-21(16-20)28-2)23-22(26)8-9-24-10-12-25(13-11-24)17-18-6-4-3-5-7-18/h3-7,14-16H,8-13,17H2,1-2H3,(H,23,26)
SMILES: COC1=CC(=CC(=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3)OC
Molecular Formula: C22H29N3O3
Molecular Weight: 383.5g/mol

3-(4-Benzyl-1-piperazinyl)-N-(3,5-dimethoxyphenyl)propanamide

CAS No.: 428829-39-4

Main Products

VCID: VC0367435

Molecular Formula: C22H29N3O3

Molecular Weight: 383.5g/mol

3-(4-Benzyl-1-piperazinyl)-N-(3,5-dimethoxyphenyl)propanamide - 428829-39-4

CAS No. 428829-39-4
Product Name 3-(4-Benzyl-1-piperazinyl)-N-(3,5-dimethoxyphenyl)propanamide
Molecular Formula C22H29N3O3
Molecular Weight 383.5g/mol
IUPAC Name 3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide
Standard InChI InChI=1S/C22H29N3O3/c1-27-20-14-19(15-21(16-20)28-2)23-22(26)8-9-24-10-12-25(13-11-24)17-18-6-4-3-5-7-18/h3-7,14-16H,8-13,17H2,1-2H3,(H,23,26)
Standard InChIKey DYKNMTQQRZKZBS-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3)OC
Canonical SMILES COC1=CC(=CC(=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3)OC
PubChem Compound 1149687
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator